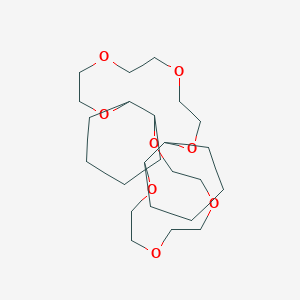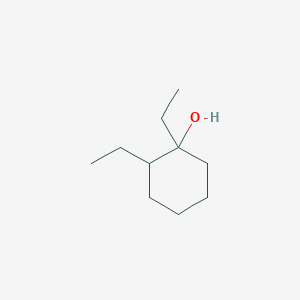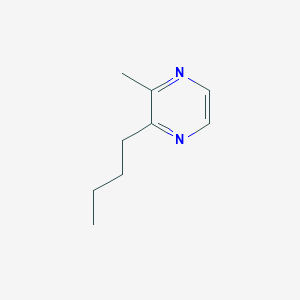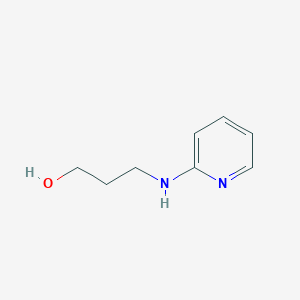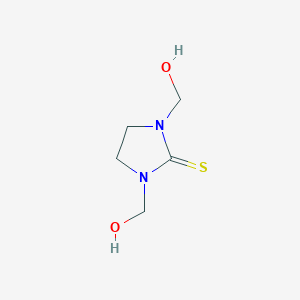
2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-
Vue d'ensemble
Description
“2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-” is an organosulfur compound with the molecular formula C5H10N2O2S . It has an average mass of 162.210 Da and a monoisotopic mass of 162.046295 Da . The compound is also known by other names such as 1,3-Bis(hydroxymethyl)imidazolidine-2-thione .
Synthesis Analysis
The synthesis of “2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-” has been investigated in various studies. For instance, the pyrolysis of 1,3-bis(hydroxymethyl)2-imidazolidinone and 1,3-bis(hydroxymethyl)-2-imidazolidinethione was studied through thermal analysis .Molecular Structure Analysis
The molecular structure of “2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-” consists of 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 440.6±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C .Physical And Chemical Properties Analysis
“2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-” has several notable physical and chemical properties. It has a molar refractivity of 41.1±0.4 cm3, a polar surface area of 79 Å2, and a polarizability of 16.3±0.5 10-24 cm3 . The compound also has a surface tension of 96.4±5.0 dyne/cm and a molar volume of 106.6±5.0 cm3 .Applications De Recherche Scientifique
Antineoplastic Activity
1,3-bis(hydroxymethyl)-2-imidazolidinethione has been investigated in the field of antineoplastic activities. In particular, derivatives of this compound, such as bis(carbamate) derivatives of 1,2-substituted 4,5-bis(hydroxymethyl)imidazoles, have been evaluated for their potential against various cancer cell lines. A notable derivative, 2-(methylthio)-1-methyl (carmethizole), has shown significant activity against lymphocytic leukemia, mammary xenograft, melanoma cell line xenograft, and sarcoma, indicating its potential in cancer treatment (Anderson, Bhattacharjee, & Houston, 1989).
Magnetic Properties in Chemistry
The compound has been utilized in the study of magnetic properties in chemistry. Specifically, research has been conducted on binuclear copper(II) complexes with 1,3-bis(hydroxymethyl)-2-imidazolidinethione. These studies focus on understanding the magnetic data of these complexes and their crystal structures, which are crucial for advancing our knowledge in inorganic chemistry and materials science (Tokii et al., 1990).
Synthesis of Pharmaceutical Agents
Another significant application is in the synthesis of pharmaceutical agents. Various derivatives of 1,3-bis(hydroxymethyl)-2-imidazolidinethione have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. This research contributes to the development of new medications and therapies for treating inflammation and pain (Husain et al., 2015).
DNA Interaction Studies
The compound's derivatives have been used in studies related to DNA interactions, specifically in the context of DNA alkylation and antitumor activity. These investigations provide insights into the mechanisms through which certain chemicals can interact with and modify DNA, which is vital for understanding and developing new cancer therapies (Atwell et al., 1998).
Synthesis of Novel Chemical Entities
Research involving 1,3-bis(hydroxymethyl)-2-imidazolidinethione also includes the synthesis of novel chemical entities, such as symmetrical aryl linked bis-iminothiazolidinones, for the inhibition of monoamine oxidases. This is particularly significant in the search for treatments for neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).
Propriétés
IUPAC Name |
1,3-bis(hydroxymethyl)imidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJLKUVMPXXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065908 | |
| Record name | 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(hydroxymethyl)imidazolidine-2-thione | |
CAS RN |
15534-95-9 | |
| Record name | 1,3-Bis(hydroxymethyl)-2-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15534-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(hydroxymethyl)-2-imidazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015534959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(hydroxymethyl)imidazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINETHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H09EK3X952 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)
